7-Cyclopropyl-2-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine
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Overview
Description
7-Cyclopropyl-2-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry. This compound is characterized by its unique structure, which includes a cyclopropyl group and a pyrazolo[1,5-a]pyrimidine core. The presence of these functional groups imparts unique chemical and biological properties to the compound, making it a valuable subject of study for various scientific applications.
Preparation Methods
The synthesis of 7-Cyclopropyl-2-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine typically involves the cyclization of appropriate precursors under specific reaction conditions. One common synthetic route involves the reaction of cyclopropylamine with 2-methyl-3-oxo-3,4-dihydropyrazolo[1,5-a]pyrimidine in the presence of a suitable catalyst. The reaction is carried out under reflux conditions, and the product is purified using standard chromatographic techniques .
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated purification systems to ensure high yield and purity of the final product .
Chemical Reactions Analysis
7-Cyclopropyl-2-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine undergoes various chemical reactions, including:
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce various reduced forms of the compound .
Scientific Research Applications
7-Cyclopropyl-2-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: In biological research, the compound is studied for its potential as an enzyme inhibitor.
Medicine: The compound is being investigated for its potential therapeutic applications, particularly in the treatment of cancer.
Mechanism of Action
The mechanism of action of 7-Cyclopropyl-2-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes by binding to their active sites, thereby preventing the enzymes from catalyzing their respective reactions . This inhibition can lead to various biological effects, such as the suppression of cell proliferation in cancer cells . The molecular pathways involved in these effects are currently under investigation, with a focus on understanding the compound’s potential as a therapeutic agent .
Comparison with Similar Compounds
7-Cyclopropyl-2-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine can be compared with other similar compounds, such as:
Pyrazolo[3,4-d]pyrimidine: This compound shares a similar core structure but differs in the position of the nitrogen atoms and the presence of additional functional groups.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: This compound has an additional triazole ring fused to the pyrazolo[1,5-a]pyrimidine core, which imparts different chemical and biological properties.
5-Cyclopropyl-7-(difluoromethyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine: This compound has a difluoromethyl group at position 7, which can influence its reactivity and biological activity.
The uniqueness of this compound lies in its specific functional groups and their arrangement, which contribute to its distinct chemical and biological properties .
Properties
Molecular Formula |
C10H15N3 |
---|---|
Molecular Weight |
177.25 g/mol |
IUPAC Name |
7-cyclopropyl-2-methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine |
InChI |
InChI=1S/C10H15N3/c1-7-6-10-11-5-4-9(8-2-3-8)13(10)12-7/h6,8-9,11H,2-5H2,1H3 |
InChI Key |
UILNFYOQWHAYFS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN2C(CCNC2=C1)C3CC3 |
Origin of Product |
United States |
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